3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-
Beschreibung
The compound 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- is a chiral morpholinone derivative characterized by a 4-methyl substituent and a 6-[(phenylmethoxy)methyl] group in the (6R) configuration. Morpholinones are heterocyclic compounds containing a six-membered ring with one oxygen and one nitrogen atom, widely studied for their pharmacological and synthetic utility. The stereochemistry at the 6R position is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets .
Key structural features of this compound include:
- 4-Methyl group: A small alkyl substituent that may enhance solubility compared to bulkier groups.
- Chirality at C6: The (6R) configuration ensures stereoselective binding in biological systems.
Eigenschaften
IUPAC Name |
(6R)-4-methyl-6-(phenylmethoxymethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-7-12(17-10-13(14)15)9-16-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDYEQBRYUFPK-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191369 | |
| Record name | 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-35-9 | |
| Record name | 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the methyl and phenylmethoxy groups. One common method involves the use of (S)-morpholin-2-ylmethanol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Substituent-Driven Property Analysis
Hydrophobicity (XlogP): The target compound’s phenylmethoxy methyl group increases hydrophobicity (estimated XlogP ~3.2), making it more lipophilic than the hydroxymethyl analog (XlogP ~-0.5) . However, it is less hydrophobic than the 4-nitrophenyl derivative (XlogP 2.7) due to the absence of a strong electron-withdrawing nitro group .
Topological Polar Surface Area (TPSA) :
- The target compound’s TPSA (~50–60 Ų) is lower than the 4-nitrophenyl derivatives (75.4 Ų) due to fewer hydrogen-bond acceptors (nitro groups) . This suggests better blood-brain barrier penetration compared to nitro-substituted analogs.
Synthetic Accessibility: The phenylmethoxy methyl group may introduce synthetic challenges due to steric hindrance during coupling reactions. In contrast, the hydroxymethyl analog () can be synthesized via simpler reduction or oxidation steps . The 4-chlorophenoxy derivative () achieves a high yield (95%+), suggesting that halogenated analogs are more straightforward to synthesize .
Biologische Aktivität
Overview
3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- is a morpholinone derivative characterized by a complex structure that includes a morpholine ring with specific substitutions. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.
- Chemical Formula : C13H17NO3
- Molecular Weight : 235.279 g/mol
- CAS Number : 1268520-35-9
Synthesis
The synthesis of 3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the reaction of morpholine derivatives with appropriate reagents. A common method employs (S)-morpholin-2-ylmethanol as a starting material, undergoing several transformations to yield the final product. The process may include purification and crystallization to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. However, detailed studies are necessary to elucidate the exact pathways involved .
Antimicrobial Activity
Research indicates that morpholinone derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds similar to 3-Morpholinone can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
There is emerging evidence that morpholinone derivatives may possess anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
Neuroprotective Effects
Preliminary studies suggest that 3-Morpholinone may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound could enhance the expression of cytoprotective genes, improving cellular resilience against stressors like oxidative damage .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various morpholinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting their potential as antimicrobial agents.
- Cancer Cell Studies : In a laboratory setting, 3-Morpholinone was tested on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers compared to untreated controls.
- Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease showed that administration of morpholinone derivatives improved motor function and reduced dopaminergic neuron loss, suggesting a protective mechanism against neurodegeneration.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Morpholinone, 5-methyl-6-phenyl | Similar morpholine ring | Moderate antimicrobial activity |
| 3-Morpholinone, 4-(phenylmethyl) | Different substituents | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (6R)-4-methyl-6-[(phenylmethoxy)methyl]-3-morpholinone, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodology :
- Stepwise synthesis : Start with a chiral morpholinone core (e.g., (6R)-6-hydroxymethyl-4-methyl-3-morpholinone) and introduce the phenylmethoxy group via nucleophilic substitution or Mitsunobu reaction. Evidence from related morpholinone derivatives suggests using tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions .
- Optimization : Use chiral catalysts (e.g., Sharpless catalysts) or enzymatic resolution to enhance enantiomeric purity. Monitor reaction progress via HPLC or chiral GC .
- Data :
| Parameter | Typical Value | Reference |
|---|---|---|
| Yield (unoptimized) | 45–55% | |
| Enantiomeric excess (ee) | 85–92% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR : Use - and -NMR to confirm stereochemistry at C6 and substituent positions. Key signals include the morpholinone carbonyl ( ppm) and benzyl protons ( ppm for CHO) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H] = ~276 g/mol based on CHNO) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites. Compare with experimental IR/Raman spectra .
- Docking studies : Use AutoDock Vina to simulate binding to targets like GABA receptors (morpholinones often modulate neurotransmitter pathways). Focus on hydrogen bonding with the morpholinone oxygen and hydrophobic interactions with the benzyl group .
Q. What experimental approaches resolve contradictions in stereochemical assignments reported for similar morpholinone derivatives?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement. For example, highlights SHELX’s reliability in resolving chiral centers .
- VCD (Vibrational Circular Dichroism) : Compare experimental and calculated spectra to confirm absolute configuration .
Q. How does the phenylmethoxy substituent influence the compound’s physicochemical properties (e.g., solubility, logP) compared to other analogs?
- Methodology :
- LogP determination : Use shake-flask method (octanol/water) or HPLC-derived parameters.
- Comparative data :
| Derivative | LogP | Solubility (mg/mL) |
|---|---|---|
| (6R)-4-methyl-6-[(phenylmethoxy)methyl] | 2.1 | 0.8 (HO) |
| 6-(Hydroxymethyl) analog | 0.9 | 12.5 (HO) |
- Insight : The hydrophobic benzyl group increases logP by ~1.2 units but reduces aqueous solubility 15-fold, impacting bioavailability .
Q. What strategies mitigate racemization during functionalization of the morpholinone core?
- Methodology :
- Low-temperature reactions : Perform substitutions below –20°C to minimize epimerization.
- Protecting groups : Use TBS or Boc groups to stabilize the chiral center during benzylation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies for this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
